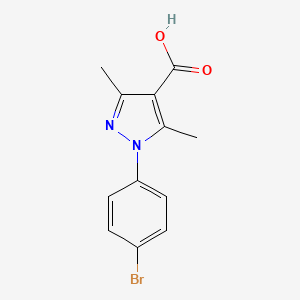

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

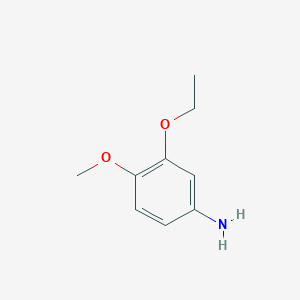

The compound "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss this specific compound, they offer insights into the chemistry of related pyrazole derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-diketones, and β-ketoesters. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is achieved by reacting the acid chloride derivative with various aminophenols . These methods could potentially be adapted for the synthesis of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation, hydrogen bonding, and electronic properties of the compounds. The molecular structure of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" would likely exhibit similar characteristics, with the bromophenyl group influencing the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions to yield a wide range of products. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . The choice of reagents and reaction conditions can lead to different products, indicating the versatility of pyrazole chemistry. The bromophenyl group in "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" could potentially participate in electrophilic aromatic substitution reactions, further expanding the range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy or bromo groups can affect the compound's solubility, melting point, and stability . Theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT methods, are used to predict properties such as NMR chemical shifts and HOMO-LUMO energy levels, which are indicative of a molecule's reactivity and electronic transitions . The physical and chemical properties of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" would be expected to be consistent with these findings, with specific characteristics determined by its unique substituents.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biochemical pathways, often related to their antileishmanial and antimalarial activities .

Result of Action

It is known that pyrazole derivatives can have a variety of effects, often related to their antileishmanial and antimalarial activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBOZBTXIGCQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)

![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)